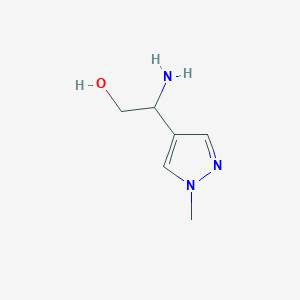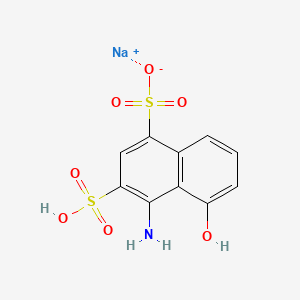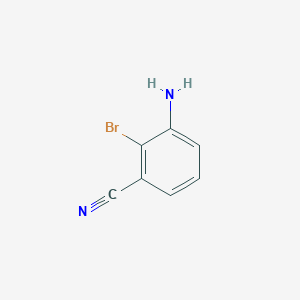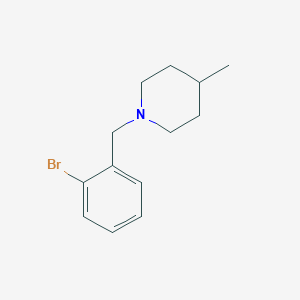
2-amino-2-(1-méthyl-1H-pyrazol-4-yl)éthan-1-ol
Vue d'ensemble
Description
“2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” can be inferred from its molecular formula, C6H11N3O. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of the amino and hydroxyl groups suggests that this compound may exhibit both basic and acidic properties .Applications De Recherche Scientifique
Pharmacologie : Activités antileishmaniennes et antimalariques
Les composés portant un pyrazole, y compris le 2-amino-2-(1-méthyl-1H-pyrazol-4-yl)éthan-1-ol, sont connus pour leurs effets pharmacologiques, en particulier pour leurs activités antileishmaniennes et antimalariques. Ces composés peuvent interagir avec des cibles biologiques spécifiques, telles que les enzymes ou les récepteurs, pour inhiber la croissance des parasites responsables de maladies telles que la leishmaniose et le paludisme .
Potentiel antitumoral
Des composés comportant une partie pyrazole ont été synthétisés et évalués pour leur potentiel antitumoral contre diverses lignées cellulaires cancéreuses. La similitude structurale suggère que le This compound pourrait également être exploré pour son efficacité dans la recherche sur le traitement du cancer .
Études de simulation moléculaire
La structure du composé lui permet de s'insérer dans les sites actifs des enzymes ou des récepteurs, ce qui peut être étudié par simulation moléculaire. Cette application est cruciale dans la conception et la découverte de médicaments, où l'interaction du composé avec les molécules biologiques est analysée par calcul .
Orientations Futures
The future directions for research on “2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new drugs .
Mécanisme D'action
Amines
are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . Amines are categorized into primary, secondary, and tertiary amines. They are an important part of many pharmaceuticals and chemicals, including dyes, polymers, and resins .
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, and many pyrazole derivatives are used in the development of drugs with analgesic, anti-inflammatory, antipyretic, anti-arrhythmic, tranquilizing, muscle relaxing, and other properties .
Analyse Biochimique
Biochemical Properties
2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to changes in nerve signal transmission, affecting overall nervous system function. Additionally, the compound’s interaction with reactive oxygen species (ROS) suggests its potential role in oxidative stress responses .
Cellular Effects
The effects of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to altered nerve signal transmission, impacting cellular communication and function . Furthermore, the compound’s role in oxidative stress responses can affect cellular metabolism and gene expression, potentially leading to changes in cell function and survival .
Molecular Mechanism
At the molecular level, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme, inhibiting its activity and leading to increased levels of acetylcholine . This inhibition can result in enhanced nerve signal transmission. Additionally, the compound’s interaction with ROS suggests a role in modulating oxidative stress responses, potentially through the regulation of antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to influence cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced nerve signal transmission and improved oxidative stress responses . At higher doses, the compound can exhibit toxic or adverse effects, including potential neurotoxicity and oxidative damage . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with acetylcholinesterase and ROS suggests its involvement in metabolic pathways related to neurotransmitter breakdown and oxidative stress responses . These interactions can influence overall metabolic activity and cellular function.
Transport and Distribution
The transport and distribution of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s availability and activity within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
2-amino-2-(1-methylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-3-5(2-8-9)6(7)4-10/h2-3,6,10H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXTNDTEWDMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183772-33-9 | |
| Record name | 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)
![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)

![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)




